2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide
2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0387217
InChI:
InChI=1S/C19H19BrN2O4/c1-3-6-13-7-4-5-8-17(13)26-12-18(23)22-21-11-14-9-15(25-2)10-16(20)19(14)24/h3-5,7-11,24H,1,6,12H2,2H3,(H,22,23)/b21-11+
SMILES:
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)COC2=CC=CC=C2CC=C
Molecular Formula:
C19H19BrN2O4
Molecular Weight:
419.3g/mol
2-(2-allylphenoxy)-N'-(3-bromo-2-hydroxy-5-methoxybenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC0387217
Molecular Formula: C19H19BrN2O4
Molecular Weight: 419.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19BrN2O4 |
|---|---|
| Molecular Weight | 419.3g/mol |
| IUPAC Name | N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H19BrN2O4/c1-3-6-13-7-4-5-8-17(13)26-12-18(23)22-21-11-14-9-15(25-2)10-16(20)19(14)24/h3-5,7-11,24H,1,6,12H2,2H3,(H,22,23)/b21-11+ |
| Standard InChI Key | RAWGHORVLCGSPP-SRZZPIQSSA-N |
| SMILES | COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)COC2=CC=CC=C2CC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator